molecular formula C15H14BrNO3 B5811881 2-[2-bromo-4-(hydroxymethyl)phenoxy]-N-phenylacetamide CAS No. 693812-22-5

2-[2-bromo-4-(hydroxymethyl)phenoxy]-N-phenylacetamide

Numéro de catalogue B5811881
Numéro CAS: 693812-22-5
Poids moléculaire: 336.18 g/mol
Clé InChI: XVNPFNRJJILLKP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[2-bromo-4-(hydroxymethyl)phenoxy]-N-phenylacetamide is a synthetic compound that belongs to the family of acetamide derivatives. It is commonly known as BPHA and is widely used in scientific research for its pharmacological properties.

Mécanisme D'action

The exact mechanism of action of BPHA is not fully understood. However, it has been proposed that BPHA exerts its pharmacological effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the progression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
BPHA has been found to have various biochemical and physiological effects on cells and tissues. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the production of pro-inflammatory cytokines. BPHA has also been found to modulate the expression of certain genes involved in cell growth and differentiation. Its effects on the immune system and other physiological processes are currently being studied.

Avantages Et Limitations Des Expériences En Laboratoire

BPHA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Its pharmacological properties make it a useful tool for studying various diseases and signaling pathways. However, BPHA also has some limitations. Its solubility in water is limited, which can affect its bioavailability and potency. Its effects on different cell types and tissues may vary, which can complicate its use in experiments.

Orientations Futures

There are several future directions for the study of BPHA. One area of research is the development of BPHA-based drugs for the treatment of various diseases. The identification of its specific targets and mechanisms of action can aid in the design of more effective drugs. Another area of research is the exploration of its effects on different cell types and tissues. The development of new synthesis methods and purification techniques can also improve the efficiency and yield of BPHA production. Overall, the study of BPHA holds great promise for the development of new drugs and therapies for various diseases.

Méthodes De Synthèse

BPHA can be synthesized by the reaction of 2-bromo-4-(hydroxymethyl)phenol with N-phenylacetamide in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product. The purity and yield of the product can be improved by using appropriate purification techniques.

Applications De Recherche Scientifique

BPHA has been extensively studied for its pharmacological properties, which make it a potential candidate for the treatment of various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral activities. BPHA has also been found to inhibit the growth of certain bacteria and fungi. Its potential use in drug development has been widely explored in scientific research.

Propriétés

IUPAC Name

2-[2-bromo-4-(hydroxymethyl)phenoxy]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3/c16-13-8-11(9-18)6-7-14(13)20-10-15(19)17-12-4-2-1-3-5-12/h1-8,18H,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNPFNRJJILLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)CO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358416
Record name ZINC00470609
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-bromo-4-(hydroxymethyl)phenoxy]-N-phenylacetamide

CAS RN

693812-22-5
Record name ZINC00470609
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.